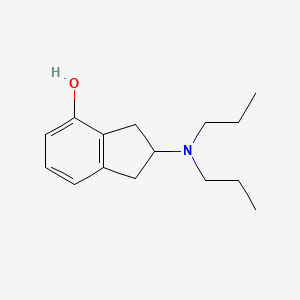

4-Hydroxy-2-(di-n-propylamino)indan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94843-89-7 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-(dipropylamino)-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C15H23NO/c1-3-8-16(9-4-2)13-10-12-6-5-7-15(17)14(12)11-13/h5-7,13,17H,3-4,8-11H2,1-2H3 |

InChI Key |

CJKPENGZQFFKLK-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=C(C1)C(=CC=C2)O |

Canonical SMILES |

CCCN(CCC)C1CC2=C(C1)C(=CC=C2)O |

Synonyms |

4-HDPI 4-hydroxy-2-(di-n-propylamino)indan 4-hydroxy-2-(di-n-propylamino)indan hydrobromide, (R)-isomer 4-hydroxy-2-(di-n-propylamino)indan hydrobromide, (S)-isomer 4-hydroxy-2-(di-n-propylamino)indan, (S)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Enantiomeric Resolution of 4 Hydroxy 2 Di N Propylamino Indan

Retrosynthetic Analysis of the Indan (B1671822) Core and Functional Group Introduction

The synthesis of 4-Hydroxy-2-(di-n-propylamino)indan is a multistep process that relies on the strategic construction of the indan backbone and the precise introduction of its functional groups. ontosight.ai Retrosynthetic analysis, a problem-solving technique in organic synthesis, allows for the deconstruction of the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com

Key Precursors and Synthetic Building Blocks

The core structure of the target molecule is the indan backbone. ontosight.ai A logical retrosynthetic disconnection points to key precursors that can be assembled to form this bicyclic system. The di-n-propylamino group at the 2-position and the hydroxy group at the 4-position are introduced through specific functionalization reactions. ontosight.ai While the specific starting materials can vary, a common approach involves building the indan ring system first, followed by the introduction of the necessary substituents.

Strategies for Functionalization at the 2- and 4-Positions

The introduction of the di-n-propylamino and hydroxy groups requires careful strategic planning to ensure correct regioselectivity. The synthesis typically involves the formation of the indan ring system as a primary step. ontosight.ai Following this, the amino and hydroxyl moieties are incorporated. The literature describes multi-step synthetic protocols to achieve the desired (R)-configuration, highlighting the importance of stereoselectivity in the process. ontosight.ai

Classical Synthetic Routes for the Indan Backbone

The construction of the indan backbone is a well-established process in organic chemistry. These routes often involve intramolecular cyclization reactions of appropriately substituted aromatic precursors. The specific choice of reaction depends on the available starting materials and the desired substitution pattern on the indan ring.

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of this compound is highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. nih.govacs.org Therefore, obtaining the enantiomerically pure form is of paramount importance.

Classical Recrystallization Procedures for Racemic Precursors

One of the primary methods for obtaining the individual enantiomers of this compound involves the resolution of a racemic synthetic precursor. nih.govacs.org This is achieved through classical recrystallization procedures. nih.govacs.org This technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com For instance, a synthetic precursor to (RS)-4-hydroxy-2-(di-n-propylamino)indan has been successfully resolved using such methods. nih.govacs.org The absolute configurations of the separated enantiomers have been confirmed through X-ray crystallographic analysis. nih.govacs.org

Molecular and Cellular Pharmacological Characterization of 4 Hydroxy 2 Di N Propylamino Indan

Dopamine (B1211576) Receptor System Interactions

The compound 4-Hydroxy-2-(di-n-propylamino)indan is recognized for its notable effects on the dopamine receptor system.

Agonist Activity at Central Dopamine Receptors

Research has established this compound as a potent agonist at central dopamine receptors. nih.gov Studies focusing on its enantiomers, (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan, have demonstrated significant dopaminergic activity. nih.govacs.org In vitro assays have confirmed this agonist effect, highlighting the compound's ability to stimulate dopamine receptors. nih.gov The (R)-enantiomer, in particular, has been shown to be substantially more potent than the (S)-enantiomer, indicating a stereoselective interaction with dopamine receptors. nih.gov

Subtype Selectivity Profile (e.g., D1, D2, D3)

The development of subtype-selective dopamine receptor ligands is a significant challenge due to the high degree of similarity, particularly between the D2 and D3 receptor subtypes. nih.gov While detailed public data on the complete D1 vs. D2/D3 selectivity profile for this compound is limited, the broader class of dopamine agonists often shows preferential affinity for the D2-like (D2, D3, D4) family of receptors over the D1-like (D1, D5) family. nih.gov The differentiation between D2 and D3 receptor affinity is a key area of investigation for many dopaminergic compounds. nih.gov For context, the development of selective D3 receptor ligands is a major focus in neuropsychiatric drug discovery. nih.gov

Table 1: Comparative Dopamine Receptor Binding Affinities (Kᵢ in nM) of a Related Compound This table presents data for a structurally related compound to illustrate typical binding characteristics at D2 and D3 receptors.

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |

|---|---|---|

| Analog 4 | 103 | 1.4 |

Data sourced from a study on molecular determinants of selectivity at the dopamine D3 receptor. nih.gov

Receptor Binding Assays and Ligand Displacement Studies (e.g., using radiolabeled ligands like ³H-spiperone)

Receptor binding assays are crucial for characterizing the affinity of a compound for specific receptors. In the study of dopamine receptors, radiolabeled ligands such as ³H-spiperone are commonly used. nih.gov These assays involve incubating the receptor preparation with the radioligand and a competing unlabeled compound, like this compound, to determine the concentration at which it displaces 50% of the radioligand (the IC₅₀ value), which can then be used to calculate the binding affinity (Kᵢ). nih.gov

Spiperone itself demonstrates high, sub-nanomolar affinity for both D2 and D3 dopamine receptors. nih.gov Displacement studies using ³H-spiperone are a standard method to evaluate the binding potency of new compounds at these receptor subtypes. nih.gov The high sequence homology within the binding sites of D2-like receptors makes creating subtype-selective agents a significant challenge. nih.gov

Serotonin (B10506) Receptor System Interactions

Beyond its dopaminergic effects, this compound's interactions with the serotonin system are also of interest.

Potential Interactions with Serotonergic Receptors (e.g., 5-HT1A)

While primarily characterized as a dopaminergic agent, the structural class to which this compound belongs suggests potential for interactions with other monoamine receptors, including serotonin receptors. The 5-HT1A receptor, in particular, is a site of action for many aminotetralin derivatives. wikipedia.org The compound 8-OH-DPAT, a well-known 5-HT1A agonist, shares a similar structural backbone. wikipedia.org Given this structural similarity, it is plausible that this compound may exhibit some affinity for the 5-HT1A receptor.

Comparative Analysis with Known Serotonin Agonists (e.g., 8-OH-DPAT)

A comparative analysis with the prototypical 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), provides a valuable framework for understanding potential serotonergic activity. 8-OH-DPAT is a high-affinity agonist at 5-HT1A receptors and has been extensively used as a research tool to probe the function of this receptor subtype. wikipedia.orgnih.govnih.gov It has also been found to have affinity for the 5-HT7 receptor. wikipedia.orgmedchemexpress.com

In contrast to the primary dopaminergic profile of this compound, 8-OH-DPAT's effects are largely attributed to its potent 5-HT1A agonism. nih.govnih.gov Some studies suggest that certain behavioral effects of 8-OH-DPAT may also involve dopamine autoreceptors, indicating a complex interplay between the serotonin and dopamine systems. nih.gov

Table 2: Receptor Binding Profile of 8-OH-DPAT

| Receptor | Binding Affinity (pIC₅₀) | Ki (nM) |

|---|---|---|

| 5-HT1A | 8.19 | - |

| 5-HT1B | 5.42 | - |

| 5-HT7 | - | 466 |

Data for 8-OH-DPAT, a potent 5-HT agonist, is provided for comparative purposes. medchemexpress.com

Intracellular Signaling Cascades and Second Messenger Modulation

G-Protein Coupled Receptor (GPCR) Activation Pathways

This compound exerts its effects by activating dopamine receptors. As a dopamine agonist, its (R)-enantiomer is noted to be approximately 100 times more potent than the (S)-enantiomer in functional assays, indicating a specific interaction with the receptor's binding pocket. nih.gov Dopamine receptors are classic examples of GPCRs, which, upon agonist binding, undergo a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling.

However, specific binding affinities (Kᵢ) and functional potencies (EC₅₀) for the individual dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅) for 4-OH-DPI are not detailed in the available literature. This information is critical to understanding its precise mechanism of action, as different dopamine receptor subtypes couple to different G-proteins (primarily Gαs/olf for D₁-like receptors and Gαi/o for D₂-like receptors) and trigger distinct cellular responses.

Adenylyl Cyclase/cAMP Signaling Modulation

The modulation of the adenylyl cyclase/cyclic AMP (cAMP) signaling pathway is a primary consequence of dopamine receptor activation. D₁-like receptors (D₁ and D₅) typically couple to Gαs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, D₂-like receptors (D₂, D₃, and D₄) couple to Gαi/o proteins to inhibit adenylyl cyclase, resulting in decreased cAMP production. eurofinsdiscovery.com

Given that many potent dopamine agonists like 4-OH-DPI show a preference for the D₂-like receptor family, it is hypothesized that this compound would inhibit adenylyl cyclase and reduce cAMP levels. However, direct experimental evidence from functional assays, such as cAMP accumulation assays, specifically for this compound is not present in the reviewed scientific literature. Such studies would be necessary to confirm its functional effect on this key second messenger system.

Receptor Internalization and Desensitization Mechanisms

Prolonged or intense activation of GPCRs by agonists typically leads to receptor desensitization, a process that attenuates the signaling response to prevent overstimulation. This often involves phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins. This can uncouple the receptor from its G-protein and target it for internalization from the cell surface into endosomes. nih.gov

While this is a well-established mechanism for dopamine receptors, no specific studies were found that investigate whether this compound induces desensitization or internalization of dopamine receptors. Research examining effects like receptor phosphorylation, β-arrestin recruitment, or a reduction in functional response after prolonged exposure to 4-OH-DPI would be required to characterize this aspect of its pharmacology.

Enzyme Inhibition/Activation Studies Relevant to Neurotransmission

The metabolic enzymes monoamine oxidase (MAO-A and MAO-B) and catechol-O-methyltransferase (COMT) are critical for the degradation of dopamine. Inhibition of these enzymes can potentiate dopaminergic neurotransmission. A thorough literature search did not yield any studies that evaluated the direct inhibitory or activating effects of this compound on these key enzymes. Therefore, its profile as a potential enzyme inhibitor remains uncharacterized.

Structure Activity Relationships Sar and Molecular Design of 4 Hydroxy 2 Di N Propylamino Indan Analogs

Impact of Indan (B1671822) Core Modifications on Biological Activity

The indan backbone of 4-hydroxy-2-(di-n-propylamino)indan serves as a rigid scaffold that orients the pharmacophoric elements—the hydroxyl and amino groups—in a specific spatial arrangement. This bicyclic structure, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is crucial for its biological activity. ontosight.ai Modifications to this core can significantly impact receptor affinity and efficacy.

Alterations to the indan ring system, such as changing ring size or introducing heteroatoms, can lead to substantial changes in dopaminergic activity. The rigidity of the indan structure is thought to be a key factor in its potency, as it reduces the entropic penalty upon binding to the receptor by pre-organizing the molecule into a conformation that is favorable for interaction.

Role of the Hydroxyl Group at Position 4 in Receptor Interaction

The hydroxyl group at the 4-position of the indan ring is a critical determinant of the dopaminergic activity of these compounds. ontosight.ai This phenolic hydroxyl group is believed to mimic the meta-hydroxyl group of dopamine (B1211576), a key interaction point with dopamine receptors. It can act as a hydrogen bond donor, forming a crucial interaction with a corresponding acceptor site on the receptor protein. unina.it

The importance of this hydroxyl group is underscored by studies on related 2-aminotetralin derivatives, where the presence and position of the hydroxyl group are paramount for high affinity and agonist activity. nih.govnih.gov The strength of this interaction is sensitive to its precise location on the aromatic ring, with the 4-position on the indan scaffold proving to be optimal for potent dopaminergic agonism. The interaction of hydroxyl groups with surrounding amino acids can influence the binding energy and inhibitory activity of a molecule. nih.gov

Influence of Di-n-propylamino Substituents on Receptor Affinity and Selectivity

The di-n-propylamino group at the 2-position of the indan core plays a significant role in modulating the affinity and selectivity of these ligands for different dopamine receptor subtypes. The nitrogen atom of this group is protonated at physiological pH, allowing it to form an ionic bond with an acidic residue, typically an aspartate, in the binding pocket of dopamine receptors.

The two n-propyl substituents are thought to interact with a hydrophobic pocket within the receptor. The size and nature of these N-alkyl substituents are critical. For instance, in the related aporphine (B1220529) series, N-n-propyl substitution is known to enhance D2 receptor activity. nih.gov This "propyl effect" appears to be a more general principle for improving D2 receptor activity in various dopaminergic molecules. nih.gov The di-n-propyl configuration often confers a high affinity for D2-like receptors (D2, D3, and D4). nih.gov The accessory binding site for these larger N-alkyl groups can accommodate a range of bulky and neutral functionalities. nih.gov

Stereochemical Requirements for Dopamine Receptor Agonism

The stereochemistry of this compound is a crucial factor governing its interaction with dopamine receptors, with the two enantiomers exhibiting markedly different biological activities.

Research has consistently demonstrated that the dopaminergic activity of this compound resides almost exclusively in one of its enantiomers. Specifically, the (R)-enantiomer is a potent dopamine agonist, while the (S)-enantiomer is significantly less active. ontosight.ainih.gov In one study, the (R)-isomer was found to be approximately 100 times more potent than the (S)-isomer in an assay for dopamine agonist effect. nih.gov This stark difference in potency highlights the highly specific stereochemical requirements of the dopamine receptor binding site.

This stereoselectivity is a common feature among dopaminergic ligands. For example, in the case of 2-(di-n-propylamino)tetralin, the (S)-enantiomer acts as a dopamine D2 receptor agonist, while the (R)-enantiomer displays selectivity for 5-HT1A receptors. nih.gov This underscores the importance of absolute configuration in determining not only the potency but also the selectivity profile of these compounds.

The bioactive conformation, the specific three-dimensional shape a molecule adopts to bind to its receptor, is a key concept in understanding the activity of this compound. irbbarcelona.orgalbany.edu Conformational analysis suggests that for potent dopamine agonism, the aminopropyl side chain must adopt a specific orientation.

X-ray crystallographic analysis and molecular modeling studies have indicated that the preferred conformation places the nitrogen atom in an equatorial position relative to the five-membered ring of the indan system. nih.govacs.org This equatorial positioning is believed to be a critical component of the bioactive conformation, allowing for optimal interaction of the key pharmacophoric groups with their respective binding sites on the dopamine receptor. The rigid indan framework helps to lock the molecule into this favorable conformation, thereby enhancing its potency.

Derivatization Strategies and Lead Optimization

The this compound scaffold has served as a valuable lead structure for the development of novel dopamine receptor agonists. Derivatization strategies have focused on modifying various parts of the molecule to improve potency, selectivity, and pharmacokinetic properties. nih.gov

One common strategy involves the functionalization of the N-alkyl substituents. nih.gov By introducing different functional groups onto the propyl chains, it is possible to probe the nature of the hydrophobic pocket in the receptor and potentially enhance affinity or introduce selectivity for specific dopamine receptor subtypes. Another approach is the modification of the aromatic ring, for example, by introducing additional substituents or replacing the indan core with other rigid scaffolds to explore different spatial arrangements of the key pharmacophoric elements. These lead optimization efforts have been instrumental in the discovery of new dopaminergic agents with improved therapeutic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in drug discovery and medicinal chemistry for predicting the activity of novel molecules, thereby optimizing the selection of candidates for synthesis and biological testing. In the context of this compound and its analogs, QSAR studies aim to identify the key molecular properties that govern their affinity and selectivity for dopamine receptors or transporters.

While specific QSAR models exclusively developed for this compound analogs are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to structurally related dopaminergic agents, such as other 2-aminoindan (B1194107) derivatives, aminotetralins, and various classes of dopamine receptor antagonists and transporter inhibitors. These studies provide a framework for understanding the potential application of QSAR in the molecular design of novel ligands based on the this compound scaffold.

Several QSAR methodologies have been successfully employed for diverse sets of dopaminergic ligands. nih.gov These include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of compounds with the steric and electrostatic fields surrounding them. For a series of dopamine D1 antagonists, CoMFA has been used to generate predictive models. nih.gov

Genetic Algorithm-Partial Least Squares (GA-PLS): This method combines a genetic algorithm for variable selection with partial least squares regression to build robust QSAR models using 2D topological descriptors. nih.gov

k-Nearest Neighbor (kNN): This pattern recognition method classifies or predicts the activity of a compound based on the properties of its 'k' nearest neighbors in the descriptor space. nih.gov

These approaches have demonstrated the inherent structure-activity relationships within various groups of dopaminergic compounds, enabling the design and prediction of the biological activities of new ligands. nih.gov

For dopaminergic ligands, QSAR models often highlight the importance of specific physicochemical properties. For instance, in a study on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides as dopamine D2 receptor antagonists, it was found that the presence of hydrophobic substituents at certain positions and electron-donating groups at others enhanced the biological activity. nih.gov Similarly, QSAR modeling of olanzapine (B1677200) derivatives has utilized energy-based descriptors from molecular docking studies to predict their binding affinity for the D2 receptor. nih.gov Furthermore, QSAR studies on methylamine (B109427) derivatives as dopamine transporter (DAT) inhibitors have been conducted to identify promising new scaffolds. nih.gov

The insights gained from such QSAR studies on related compounds can guide the design of novel this compound analogs. For example, modifications to the aromatic ring or the n-propyl groups on the amine could be systematically explored, and their predicted activities could be calculated using a relevant QSAR model before undertaking their chemical synthesis.

To illustrate the application of QSAR, a hypothetical dataset for a series of this compound analogs is presented below. This table demonstrates how structural modifications could be quantified by molecular descriptors, which are then correlated with experimental biological activity to build a QSAR model.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R1-Substituent | R2-Substituent | LogP (Hydrophobicity) | Molecular Weight | H-Bond Donors | H-Bond Acceptors | pKi (D2 Receptor) |

| 1 | H | H | 3.5 | 247.38 | 1 | 1 | 7.8 |

| 2 | 5-F | H | 3.7 | 265.37 | 1 | 1 | 8.1 |

| 3 | 6-F | H | 3.7 | 265.37 | 1 | 1 | 7.9 |

| 4 | 5-Cl | H | 4.1 | 281.83 | 1 | 1 | 8.5 |

| 5 | 6-Cl | H | 4.1 | 281.83 | 1 | 1 | 8.3 |

| 6 | H | Methyl | 3.9 | 261.41 | 1 | 1 | 7.6 |

| 7 | H | Ethyl | 4.3 | 275.44 | 1 | 1 | 7.4 |

In this illustrative table, variations in substituents on the indan ring (R1) and the amino group (R2) lead to changes in molecular descriptors such as lipophilicity (LogP), molecular weight, and hydrogen bonding capacity. These descriptors, in turn, are hypothesized to influence the binding affinity (pKi) at the dopamine D2 receptor. A QSAR model derived from such data could provide a predictive equation of the form:

pKi = c0 + c1(LogP) + c2(Molecular Weight) + c3(H-Bond Donors) + c4(H-Bond Acceptors)

Where 'c' represents the coefficients determined by statistical regression. Such a model would be invaluable for the rational design of new this compound analogs with potentially enhanced dopaminergic activity. The interaction of 2-aminoindan derivatives with monoamine transporters has also been studied, providing valuable structure-activity relationship data that could inform the development of QSAR models. nih.gov

In Vivo Pharmacological Studies of 4 Hydroxy 2 Di N Propylamino Indan in Preclinical Animal Models

Neuropharmacological Effects in Rodent Models

Detailed in vivo studies characterizing the full spectrum of neuropharmacological effects of 4-Hydroxy-2-(di-n-propylamino)indan in rodent models are limited in publicly accessible scientific literature.

Specific data from preclinical studies in rodent models detailing the effects of this compound on locomotor activity and the induction of stereotyped behaviors are not extensively available in the current body of scientific literature.

Comprehensive studies investigating the direct effects of this compound on reward pathways, including conditioned place preference or self-administration paradigms in rodents, are not readily found in published research.

There is a lack of specific preclinical data on the assessment of cognitive and affective behaviors in rodent models following the administration of this compound.

Systemic Pharmacokinetics and Pharmacodynamics (PK/PD) in Preclinical Species

Detailed pharmacokinetic and pharmacodynamic profiles of this compound in preclinical species have not been extensively reported in the available scientific literature.

Specific information regarding the absorption and distribution characteristics of this compound in preclinical animal models is not currently available in published studies.

The metabolic pathways of this compound and the identification of its metabolites in preclinical species have not been elucidated in the available scientific literature. nih.gov

Excretion Routes

There is no specific information available in the public domain detailing the excretion routes of this compound in preclinical animal models. Studies that would typically involve the administration of a radiolabeled version of the compound to track its elimination from the body through urine, feces, and other potential pathways have not been published. Therefore, the metabolic fate and primary routes of clearance for this compound remain uncharacterized.

Brain Penetration and Tissue Distribution

Detailed in vivo studies on the brain penetration and broader tissue distribution of this compound are not present in the available scientific literature. To ascertain the extent to which this compound can cross the blood-brain barrier and accumulate in the central nervous system, as well as its distribution in peripheral organs, studies involving techniques such as quantitative whole-body autoradiography or mass spectrometry analysis of tissue samples would be required. The absence of such data means that the concentration of the compound at its presumed site of action in the brain, and its potential for off-target effects in other tissues, is unknown.

Receptor Occupancy Studies in Animal Brain (e.g., using PET/SPECT imaging)

No receptor occupancy studies for this compound using advanced imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) in animal brains have been reported in the scientific literature. These methods are instrumental in non-invasively quantifying the engagement of a drug with its target receptor in the living brain. While in vitro binding assays have established its affinity for dopamine (B1211576) receptors, the in vivo relationship between administered dose, plasma concentration, and the degree of dopamine receptor occupancy in the brain has not been elucidated for this compound.

Long-Term Behavioral and Neurochemical Adaptations

There is a lack of published research on the long-term behavioral and neurochemical adaptations resulting from chronic administration of this compound in preclinical animal models. Such studies are critical for understanding the potential for therapeutic efficacy, tolerance, dependence, and any lasting changes in brain chemistry or animal behavior. The investigation of neurochemical adaptations would typically involve techniques like microdialysis to measure neurotransmitter levels or post-mortem tissue analysis to assess changes in receptor density or gene expression. Without this information, the long-term consequences of sustained exposure to this compound are entirely speculative.

Computational Chemistry and Molecular Modeling of 4 Hydroxy 2 Di N Propylamino Indan

Ligand-Based Drug Design Methodologies

Ligand-based drug design focuses on the properties of molecules known to interact with a target receptor, even when the receptor's three-dimensional structure is not fully known. These methods are instrumental in identifying the key chemical features responsible for a compound's biological activity.

Pharmacophore Modeling for Dopamine (B1211576) Receptor Agonists

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For dopamine receptor agonists like 4-Hydroxy-2-(di-n-propylamino)indan, a well-defined pharmacophore is crucial for their activity.

A typical pharmacophore model for a dopamine D2 receptor agonist, developed from a set of active compounds, would likely include the following features present in this compound:

A Hydrogen Bond Donor: The hydroxyl (-OH) group on the indan (B1671822) ring is a critical hydrogen bond donor, interacting with serine residues in the binding pocket of the dopamine receptor.

A Basic Nitrogen Atom: The tertiary amine of the di-n-propylamino group is protonated at physiological pH, forming a crucial ionic interaction with an acidic residue, such as aspartate, in the receptor.

An Aromatic Ring: The benzene (B151609) ring of the indan structure engages in hydrophobic and potential π-π stacking interactions with aromatic residues within the receptor.

Hydrophobic Features: The n-propyl groups and the aliphatic portion of the indan ring contribute to hydrophobic interactions, further anchoring the ligand in the binding site.

A study focused on identifying novel D2 receptor ligands through pharmacophore modeling successfully led to the discovery of compounds with nanomolar activity, underscoring the predictive power of this approach. semanticscholar.org

Table 1: Key Pharmacophoric Features of Dopamine D2 Receptor Agonists

| Feature | Chemical Moiety in this compound | Putative Interaction with Receptor |

| Hydrogen Bond Donor | 4-Hydroxy group | Interaction with Serine residues |

| Basic Nitrogen | Di-n-propylamino group | Ionic interaction with Aspartate residue |

| Aromatic Ring | Indan benzene ring | π-π stacking with aromatic residues |

| Hydrophobic Center | n-Propyl groups, indan aliphatic part | Hydrophobic interactions |

3D-QSAR Analysis of Indan Derivatives

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. nih.gov These analyses provide a quantitative model to predict the activity of novel compounds and guide the design of more potent derivatives.

Building a Dataset: Synthesizing and testing a series of analogs of this compound with varying substituents on the aromatic ring and the amino group.

Molecular Alignment: Superimposing the 3D structures of all compounds based on a common scaffold, such as the indan ring system.

Calculating Molecular Fields: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic potential at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) regression to correlate the variations in the molecular fields with the observed biological activities.

The resulting 3D contour maps from a CoMFA study would highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, such a study might reveal that bulky substituents at certain positions on the aromatic ring decrease activity, while electron-withdrawing groups at other positions enhance it. Studies on other dopamine receptor antagonists have successfully used this approach to create predictive models with high correlation coefficients (r² values often exceeding 0.9). nih.govnih.gov

Structure-Based Drug Design Approaches

When the three-dimensional structure of the target receptor is available, structure-based drug design methods can be employed to understand and predict how a ligand will bind.

Molecular Docking Simulations with Dopamine Receptor Subtypes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations of this compound into the binding site of a dopamine receptor subtype, such as the D2 receptor (for which crystal structures are available, e.g., PDB ID: 6CM4), can reveal key binding interactions. chemrxiv.org

In a typical docking simulation, the following interactions would be anticipated for this compound:

The protonated nitrogen of the di-n-propylamino group would form a salt bridge with the highly conserved Asp114 in transmembrane helix 3 (TM3).

The 4-hydroxyl group would act as a hydrogen bond donor to Ser193 or Ser197 in TM5.

The aromatic ring of the indan moiety would be positioned in a hydrophobic pocket formed by residues such as Phe389, Phe390, and Trp386 in TM6 and His393 in TM7.

The docking score, an estimation of the binding free energy, can be used to rank different poses and compare the binding of different ligands. For potent ligands like this compound, a strong negative docking score would be expected.

Table 2: Predicted Interactions from Molecular Docking of (R)-4-Hydroxy-2-(di-n-propylamino)indan with the Dopamine D2 Receptor

| Ligand Moiety | Receptor Residue (Example) | Interaction Type |

| Protonated Amine | Asp114 (TM3) | Ionic Bond / Salt Bridge |

| Hydroxyl Group | Ser193 (TM5) | Hydrogen Bond |

| Aromatic Ring | Trp386 (TM6) | π-π Stacking |

| Aromatic Ring | Phe389 (TM6) | Hydrophobic Interaction |

| n-Propyl Groups | Hydrophobic Pocket | van der Waals Interactions |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and any conformational changes that may occur upon ligand binding. biorxiv.org An MD simulation of the this compound-D2 receptor complex, initiated from a docked pose, would allow for the analysis of:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position over the simulation time would indicate how stably it remains in the binding pocket.

Interaction Persistence: The duration and stability of key hydrogen bonds and hydrophobic contacts identified in docking can be monitored throughout the simulation.

Conformational Changes: MD simulations can reveal subtle changes in the receptor's conformation induced by the binding of the agonist, which are crucial for receptor activation.

Water Dynamics: The role of water molecules in mediating ligand-receptor interactions can also be investigated.

These simulations can help to refine the binding hypothesis generated from docking and provide a more realistic model of the ligand-receptor interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. For this compound, these calculations can determine:

Optimized Geometry: The most stable three-dimensional conformation of the molecule in the gas phase or in a solvent can be calculated.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and dipole moment can be determined. The MEP map would highlight the electron-rich (negative potential) regions, such as around the hydroxyl oxygen and the nitrogen atom, and electron-poor regions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Reaction Mechanisms: Quantum chemical calculations can be used to model reaction pathways, for example, the protonation of the amino group.

While specific published quantum chemical data for this compound is scarce, such calculations are a standard tool for characterizing novel compounds in medicinal chemistry.

Conformational Energy Landscape Analysis

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements known as conformations. Conformational energy landscape analysis maps these conformations and their relative stabilities, which is crucial for understanding how a ligand like this compound adapts its shape to fit into a receptor's binding pocket. The biological activity of this compound is highly dependent on its specific three-dimensional shape and the orientation of its functional groups. nih.gov

The structure of this compound features a rigid indan ring system, but flexibility is introduced by the di-n-propylamino group at the 2-position. The rotation around the C-N bonds of this side chain leads to a variety of possible conformers. Computational methods, such as molecular mechanics or quantum mechanics calculations, are used to systematically explore this conformational space. These calculations identify low-energy, stable conformations that are most likely to exist under physiological conditions and be recognized by a biological target. The analysis often reveals that only a few conformers are significantly populated at equilibrium, and these are considered the bioactive conformations. For instance, studies have established the absolute configurations of the enantiomers of this compound, with the (R)-enantiomer showing significantly higher potency, underscoring the importance of its specific 3D structure. nih.gov

Table 1: Hypothetical Conformational Energy Analysis Data for this compound

This table illustrates the type of data generated from a conformational analysis, showing different conformers and their calculated relative energies. Lower relative energy indicates a more stable and probable conformation.

| Conformer ID | Dihedral Angle (C1-C2-N-C_propyl) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 175° | 0.00 | 75.3 |

| Conf-2 | 65° | 1.20 | 15.1 |

| Conf-3 | -70° | 1.85 | 8.5 |

| Conf-4 | -170° | 3.50 | 1.1 |

Note: This table is a representative example based on typical conformational analysis results and is not derived from a specific published study on this exact molecule.

Hydrogen Bonding Network Analysis at Receptor Sites

Hydrogen bonds are critical, directional interactions that anchor a ligand within a receptor's binding site, contributing significantly to binding affinity and selectivity. nih.gov For this compound, the hydroxyl (-OH) group at the 4-position and the tertiary amine nitrogen are key hydrogen bonding participants. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and the nitrogen atom can both act as hydrogen bond acceptors. researchgate.net

Molecular docking simulations place the ligand into the 3D structure of its target receptor—such as a dopamine receptor, which is a G-protein coupled receptor (GPCR)—to predict its binding orientation. nih.govnih.gov Subsequent analysis identifies the network of hydrogen bonds formed between the ligand and amino acid residues in the binding pocket. For example, the phenolic hydroxyl group is often predicted to form a strong hydrogen bond with a serine, threonine, or tyrosine residue in the receptor, while the amine nitrogen might interact with an acidic residue like aspartic acid or with backbone carbonyls. mdpi.com These interactions are crucial for stabilizing the ligand-receptor complex and initiating the signaling cascade that leads to a pharmacological effect. nih.gov The analysis of these networks helps explain the observed structure-activity relationships, where small changes to the ligand's structure can lead to significant changes in binding potency. nih.gov

Table 2: Predicted Hydrogen Bond Interactions for (R)-4-Hydroxy-2-(di-n-propylamino)indan at a Dopamine Receptor Site

This table summarizes potential hydrogen bonding interactions identified through molecular modeling.

| Ligand Group | Receptor Residue | Bond Type | Predicted Distance (Å) |

| 4-Hydroxyl (-OH) | Serine-193 (Side Chain -OH) | Donor | 2.8 |

| 4-Hydroxyl (-OH) | Aspartic Acid-114 (Side Chain C=O) | Donor | 2.9 |

| Amino (N) | Aspartic Acid-114 (Side Chain -OH) | Acceptor | 3.1 |

Note: This table is a representative example based on common interactions for phenolic amines in catecholamine receptors and is not from a specific published study on this exact interaction.

Advanced Research Methodologies and Future Directions for 4 Hydroxy 2 Di N Propylamino Indan

Development of Novel Analytical Methods for Research Quantitation in Biological Samples

Accurate quantification of 4-Hydroxy-2-(di-n-propylamino)indan in complex biological matrices such as plasma, serum, and tissue homogenates is fundamental for pharmacokinetic and metabolic studies. mdpi.com The development of sensitive and specific analytical methods is a prerequisite for preclinical evaluation.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for quantifying compounds in biological samples. researchgate.netnih.gov Techniques like tandem mass spectrometry (MS/MS) are used to develop robust quantitative assays. researchgate.net For this compound, an LC-MS/MS method would involve monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, ensuring high selectivity against endogenous interferences. researchgate.net The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers would further confirm the identity of the analyte. nih.gov

This approach allows for the detection and quantification of the parent compound and its metabolites, even at very low concentrations. mdpi.com The data generated, including precise mass measurements and specific fragmentation patterns, provides definitive structural confirmation.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound Analysis

| Parameter | Expected Value/Observation | Significance |

| Compound Name | This compound | Target analyte for quantification. |

| Molecular Formula | C₁₅H₂₃NO ontosight.ai | Used to calculate the exact mass. |

| Precursor Ion ([M+H]⁺) | m/z 248.1852 | High-resolution measurement provides high confidence in identification. |

| Primary Fragment Ion | m/z 114.1277 (Dipropylamine fragment) | A characteristic fragment used for specific detection in MS/MS. |

| Monitored Transition (MRM) | 248.2 → 114.1 | Enables highly selective and sensitive quantification in complex matrices. researchgate.net |

| Limit of Quantification (LOQ) | Low pg/mL range | Essential for capturing the full pharmacokinetic profile. |

The effective separation of this compound and its potential metabolites from endogenous components in biological samples is critical for accurate analysis. mdpi.com Reverse-phase high-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. researchgate.net A typical method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient elution mode to resolve compounds with different polarities. nih.gov

Prior to chromatographic analysis, extensive sample preparation is required to remove proteins and other interfering substances. mdpi.com This crucial step enhances the signal and improves the quantification of the method. mdpi.com

Table 2: Comparison of Sample Preparation Techniques for Biological Sample Analysis

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Simple, fast, and inexpensive. | Less clean; may result in ion suppression in MS. |

| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Provides a cleaner sample than PPT; good recovery. | Labor-intensive; requires large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest samples; high concentration factor; can be automated. | More expensive and complex method development. |

Integration with Systems Biology and Omics Approaches in Preclinical Contexts

To fully understand the biological effects of this compound, an integrated systems biology approach is necessary. Omics technologies, such as proteomics and metabolomics, can provide a global view of the molecular changes induced by the compound.

Proteomics can be employed to identify the direct protein targets of this compound and to map the downstream signaling pathways it modulates. One powerful technique involves using the compound as a "bait" in affinity chromatography-mass spectrometry experiments to pull down and identify its binding partners from cell or tissue lysates.

Furthermore, quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be used to compare the proteomes of treated versus untreated cells. This can reveal changes in protein expression or post-translational modifications, providing insights into the compound's mechanism of action. nih.gov For instance, research on related aminotetralin compounds (DPATs) has shown they can differentially engage G protein versus β-arrestin pathways at the dopamine (B1211576) D2 receptor, and proteomics could elucidate the specific protein interactions driving this functional selectivity. nih.gov

Table 3: Hypothetical Proteomics Workflow for Target Identification

| Step | Methodology | Objective |

| 1. Bait Preparation | Covalent immobilization of this compound onto beads. | Create an affinity matrix to capture binding proteins. |

| 2. Protein Capture | Incubation of the "bait" with cell or tissue lysate. | Isolate proteins that directly interact with the compound. |

| 3. Elution | Elution of bound proteins from the beads. | Release the captured target proteins for analysis. |

| 4. Protein Identification | Digestion of proteins into peptides followed by LC-MS/MS analysis. | Identify the captured proteins by matching peptide fragmentation data to protein databases. |

| 5. Pathway Analysis | Bioinformatic analysis of identified proteins. | Determine the biological pathways and cellular processes modulated by the compound. |

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. This approach can be used to characterize the metabolic fate of this compound by identifying its Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolites in preclinical models. mdpi.com

By comparing the metabolic profiles of biological samples from treated and untreated animals, researchers can also uncover how the compound perturbs endogenous metabolic pathways. nih.gov For example, studies on the related compound 8-OH-DPAT have shown it influences neurotransmitter levels and glucose-stimulated insulin (B600854) release through mechanisms involving the central nervous system. nih.govnih.gov A metabolomics study could provide a detailed map of these and other systemic metabolic shifts.

Table 4: Potential Metabolic Transformations of this compound

| Metabolic Pathway | Transformation | Potential Effect |

| Phase I: N-dealkylation | Removal of one or both n-propyl groups from the amine. | May alter receptor affinity and activity. |

| Phase I: Aromatic Hydroxylation | Addition of a second hydroxyl group to the aromatic ring. | Increases polarity for excretion. |

| Phase II: Glucuronidation | Conjugation of a glucuronic acid molecule to the hydroxyl group. | Greatly increases water solubility for renal excretion. mdpi.com |

| Phase II: Sulfation | Conjugation of a sulfate (B86663) group to the hydroxyl group. | Increases water solubility for excretion. |

Preclinical Evaluation in Disease-Specific Animal Models (e.g., models of neurological disorders)

Given that this compound is a potent dopaminergic agonist, its preclinical evaluation in animal models of neurological disorders where the dopamine system is implicated, such as Parkinson's disease, is a logical step. nih.gov While direct preclinical studies on this compound are limited in published literature, research on the closely related and extensively studied 5-HT1A agonist, 8-OH-DPAT, provides a strong framework for potential therapeutic applications and relevant animal models.

For instance, 8-OH-DPAT has been shown to confer significant neurobehavioral benefits in a rat model of traumatic brain injury (TBI). nih.gov In these studies, treatment facilitated spatial learning and provided neuroprotection to hippocampal neurons. nih.gov Other research has used the forced swimming test in rats, a model sensitive to antidepressant effects, to show that chronic 8-OH-DPAT treatment has antidepressant-like activity. nih.gov These models would be highly relevant for assessing the therapeutic potential of this compound in the context of brain injury and mood disorders.

Table 5: Summary of Preclinical Findings for 8-OH-DPAT in a Traumatic Brain Injury (TBI) Model

| Model | Intervention | Key Findings | Implication for Future Research |

| Rat Model of Controlled Cortical Impact (CCI) | Acute administration of 8-OH-DPAT post-injury. nih.gov | Improved spatial learning acquisition in the Morris water maze. nih.gov | Suggests a potential role for related compounds in cognitive recovery after TBI. |

| Conferred neuroprotection, as shown by a greater number of intact CA3 neurons in the hippocampus. nih.gov | Indicates a potential to reduce neuronal damage following brain trauma. | ||

| Beneficial effects may be mediated by attenuating glutamate-induced excitotoxicity. nih.gov | Provides a specific mechanism to investigate for this compound. |

Q & A

Q. What are the primary receptor targets of 4-Hydroxy-2-(di-n-propylamino)indan in neuropharmacological studies?

The compound exhibits dopaminergic activity, primarily targeting dopamine (DA) receptors, and may interact with serotonergic receptors (e.g., 5-HT1A) due to structural similarities with 8-OH-DPAT, a well-characterized 5-HT1A agonist. Conformational analysis using molecular mechanics (MM2) suggests that the equatorial positioning of the nitrogen atom in the (R)-enantiomer (R-17) is critical for DA receptor agonism, aligning with spatial requirements for receptor binding .

Methodological Insight : Receptor affinity can be assessed via competitive binding assays using radiolabeled ligands (e.g., ³H-DPAT for 5-HT1A receptors) and validated in behavioral models (e.g., locomotor activity tests for DA agonism).

Q. How is the stereochemical configuration of this compound optimized for receptor interaction?

The (R)-enantiomer (R-17) is the active form, with molecular modeling showing that its N-propyl groups adopt an equatorial conformation, positioning the nitrogen atom closer to the aromatic ring plane. This spatial arrangement mimics the phenylethylamine moiety of classical DA agonists, enabling hydrogen bonding and steric compatibility with the receptor’s active site .

Methodological Insight : Enantiomeric optimization involves chiral synthesis (e.g., asymmetric catalysis) followed by conformational analysis via MM2 or X-ray crystallography.

Q. What analytical techniques are used to characterize this compound and its metabolites?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is standard for identifying metabolites. For example, indene (a potential oxidative product) can be confirmed via retention time alignment and spectral matching against authentic standards .

Advanced Research Questions

Q. How can molecular mechanics (MM2) simulations guide the design of analogs with enhanced dopaminergic activity?

MM2 simulations predict stable conformations that align with DA receptor pharmacophores. For instance:

- Steric Constraints : Bulky substituents must avoid protrusion beyond the receptor’s volume.

- Hydrogen Bonding : The hydroxyl group at position 4 and nitrogen orientation are critical for H-bond formation.

Fluorinated analogs (e.g., 6-F-5-OH-DPAT) retain activity by maintaining optimal O-H bond directionality, suggesting fluorination as a strategy to enhance metabolic stability without compromising receptor interaction .

Methodological Insight : Combine computational modeling with in vitro receptor binding assays (e.g., displacement of ³H-spiperone) to validate design hypotheses.

Q. How can contradictions in oral bioavailability data for this compound be resolved?

Early studies reported oral activity but lacked pharmacokinetic rigor (e.g., single-route administration). To resolve discrepancies:

Comparative Pharmacokinetics : Administer the compound intravenously (IV) and orally to calculate absolute bioavailability (F).

Metabolite Profiling : Use LC-MS to identify first-pass metabolites that may reduce oral efficacy.

Refer to , where oral bioavailability was inferred but not rigorously quantified .

Q. What experimental models are suitable for evaluating the neuroprotective efficacy of this compound?

Traumatic brain injury (TBI) models in rodents are well-established. Key considerations:

- Dosing : Intraperitoneal (IP) or intracerebroventricular (ICV) administration to bypass blood-brain barrier limitations.

- Controls : Monitor hypothermia, a common confounding factor, using telemetric probes. Studies on 8-OH-DPAT showed neuroprotection independent of hypothermia, providing a methodological template .

Methodological Insight : Combine Morris water maze (cognitive function) with immunohistochemistry (e.g., GFAP for astrogliosis) to assess efficacy.

Q. How do fluorinated analogs of this compound retain receptor activity despite structural modifications?

Fluorine’s electronegativity and small atomic radius preserve the compound’s H-bonding capacity while enhancing metabolic stability. For example, 6-F-5-OH-DPAT retains 5-HT1A affinity by maintaining the optimal O-H bond directionality critical for receptor interaction .

Methodological Insight : Synthesize analogs via regioselective fluorination and validate using radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT1A).

Key Considerations for Experimental Design

- Dose-Response Curves : Use at least three doses to establish efficacy and toxicity thresholds.

- Blinding : Randomize treatment groups to minimize bias in neurobehavioral assessments.

- Statistical Power : Include n ≥ 8 per group for in vivo studies to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.